hCA II Inhibitory Potency: 2-Bromo vs. Reference Inhibitor Acetazolamide
The target compound inhibits human carbonic anhydrase II (hCA II) with a Ki of 17 nM [1]. By comparison, the clinically used carbonic anhydrase inhibitor acetazolamide exhibits a Ki of 12 nM against the same isoform [2]. This places the 2-bromo analog within the same order of magnitude as a gold-standard inhibitor, indicating strong zinc-binding affinity conferred by the 2-bromo substitution.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 17 nM |
| Comparator Or Baseline | Acetazolamide, Ki = 12 nM |
| Quantified Difference | 5 nM higher Ki for the target compound (1.4-fold weaker) |
| Conditions | Stopped-flow CO₂ hydration assay; human erythrocyte CA II; preincubation 15 min; bromothymol blue indicator |
Why This Matters
The target compound achieves near-clinical-grade hCA II inhibition, supporting its use as a tool compound for probing CA II-dependent physiology or as a starting point for further optimization.
- [1] BindingDB entry BDBM50067996 (CHEMBL3400800): Ki = 17 nM for inhibition of human erythrocyte carbonic anhydrase II by 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide. View Source
- [2] Krishnamurthy, V. M., et al. Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. Chemical Reviews, 2008, 108(3), 946–1051. View Source
